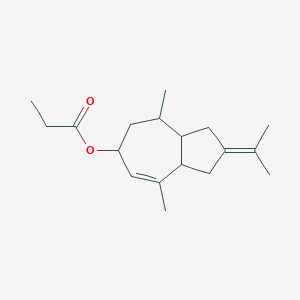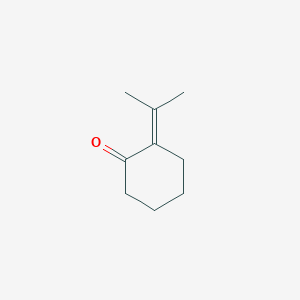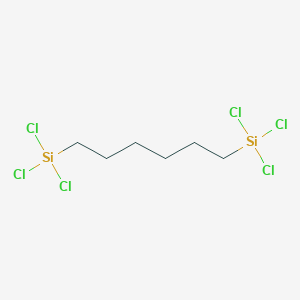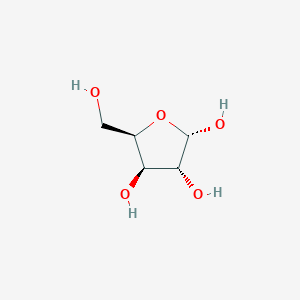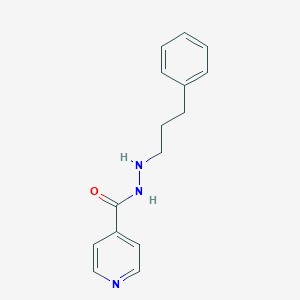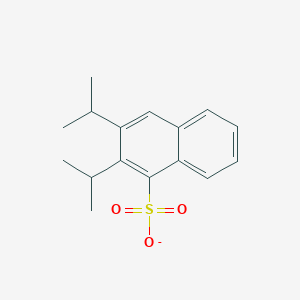
Nekal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nekal is a chemical compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. Nekal is a synthetic compound that belongs to the class of quaternary ammonium salts. It has a molecular formula of C18H37NCl and a molecular weight of 313.95 g/mol. Nekal is a colorless liquid that is soluble in water and organic solvents.
科学的研究の応用
Nekal has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. In addition, Nekal has been studied for its potential as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Nekal is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Nekal is a cationic surfactant that can interact with negatively charged cell membranes, leading to their disruption. This disruption can lead to cell death and the inhibition of microbial growth.
生化学的および生理学的効果
Nekal has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Nekal has also been shown to have anti-inflammatory and antioxidant properties. In addition, Nekal has been shown to have potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using Nekal in lab experiments is its ability to disrupt cell membranes, making it a useful tool in studying cell biology and microbiology. However, one of the limitations of using Nekal is its potential toxicity to cells and organisms. Careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied.
将来の方向性
There are many potential future directions for the study of Nekal. One area of research is the development of new drug delivery systems using Nekal as a carrier. Another area of research is the investigation of the use of Nekal in gene therapy and cancer treatment. Additionally, the development of new synthetic methods for the production of Nekal could lead to the discovery of new properties and applications for this compound.
Conclusion
In conclusion, Nekal is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting. Nekal has been extensively studied for its potential applications in various scientific fields, including as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. The mechanism of action of Nekal is related to its ability to disrupt cell membranes, leading to cell death and the inhibition of microbial growth. Nekal has a wide range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. However, careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied. There are many potential future directions for the study of Nekal, including the development of new drug delivery systems and the investigation of its use in gene therapy and cancer treatment.
合成法
The synthesis of Nekal involves the reaction of n-alkyl halides with triethylamine in the presence of sodium hydroxide. The reaction leads to the formation of quaternary ammonium salts, which are then purified by distillation or chromatography. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting.
特性
CAS番号 |
12653-75-7 |
|---|---|
製品名 |
Nekal |
分子式 |
C16H19O3S- |
分子量 |
291.4 g/mol |
IUPAC名 |
2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1 |
InChIキー |
LWEAHXKXKDCSIE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
正規SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
その他のCAS番号 |
12653-75-7 |
関連するCAS |
28757-00-8 (parent) 68425-60-5 (ammonium salt) |
同義語 |
diisopropylnaphthalenesulfonate Nekal nekal A, sodium salt nekal BA 77 nekal BA 78 nekal BX 78 nekal NB Nekal, ammonia salt Nekal, parent |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



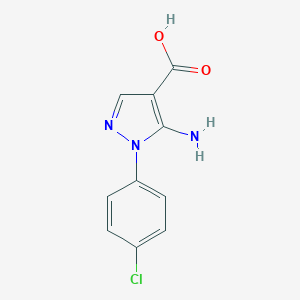
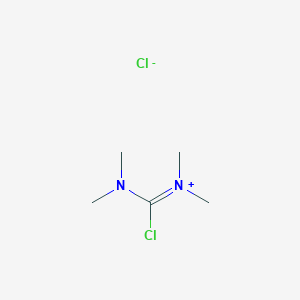
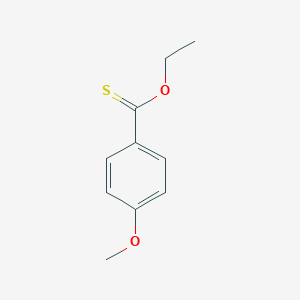
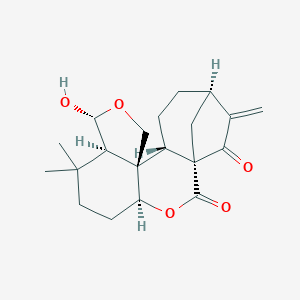
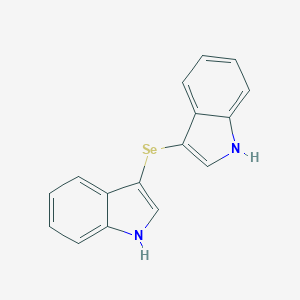
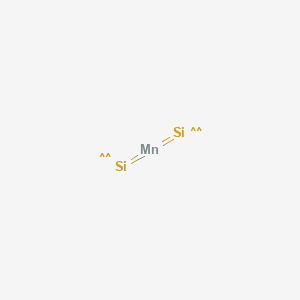
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
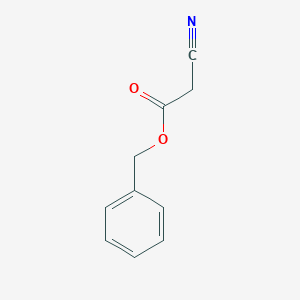
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
